molecular formula C17H24ClN3O2 B1676978 N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide CAS No. 333353-44-9

N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

Cat. No.: B1676978
CAS No.: 333353-44-9
M. Wt: 337.8 g/mol
InChI Key: ZKXLQCIOURANAD-UHFFFAOYSA-N
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Description

N1-(4-Chlorophenyl)-N2-(2,2,6,6-tetramethyl-4-piperidinyl)-ethanediamide, commonly known as NBD-556, is a small molecule mimetic of CD4. It is primarily recognized for its role as an HIV-1 entry inhibitor. NBD-556 binds to the HIV-1 envelope protein gp120, inducing conformational changes that mimic those caused by the cellular receptor CD4 binding .

Scientific Research Applications

NBD-556 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

NBD-556, also known as N-(4-chlorophenyl)-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide or N1-(4-chlorophenyl)-N2-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide, is a small molecule mimetic of CD4 . Its primary target is the HIV-1 envelope protein gp120 . The gp120 protein plays a crucial role in the entry of HIV-1 into host cells .

Mode of Action

NBD-556 inhibits HIV-1 entry by blocking the interaction between gp120 and CD4 . It binds to a cavity in gp120 that would accommodate the Phe43 residue of the CD4 receptor in the gp120-CD4 complex structure . This binding induces restructuring of gp120 analogous to CD4 binding .

Biochemical Pathways

The binding of NBD-556 to gp120 disrupts the initial attachment step of the HIV-1 viral life cycle, which is mediated by the interaction between gp120 and the host receptor CD4 . This disruption prevents the subsequent steps of viral entry, including coreceptor binding and membrane fusion .

Pharmacokinetics

This suggests that NBD-556 may induce gp120 to a conformation similar to the CD4-bound state .

Result of Action

The result of NBD-556’s action is the inhibition of HIV-1 entry into CD4-expressing target cells . It also enhances CCR5 binding and virus entry into CCR5-expressing cells lacking CD4 . This dual action makes NBD-556 a potent inhibitor of HIV-1 infection .

Action Environment

The efficacy and stability of NBD-556 can be influenced by various environmental factors. For instance, the presence of resistance mutations in HIV-1 can affect the effectiveness of NBD-556 . Additionally, the structural environment of the gp120 protein, such as the presence of variable loops and noncovalent interactions with gp41, can impact the binding of NBD-556 .

Biochemical Analysis

Biochemical Properties

NBD-556 interacts with the HIV-1 envelope protein gp120, inducing a restructuring of gp120 analogous to CD4 binding . This interaction is crucial in the biochemical reactions involving HIV-1 entry into host cells .

Cellular Effects

NBD-556 moderately inhibits virus entry into CD4-expressing target cells and enhances CCR5 binding and virus entry into CCR5-expressing cells lacking CD4 . This suggests that NBD-556 can influence cell function by modulating the entry of HIV-1 into cells .

Molecular Mechanism

The mechanism of action of NBD-556 involves blocking the gp120-CD4 interaction, which is essential for HIV-1 entry into host cells . It binds within a conserved gp120 cavity, leading to conformational changes in gp120 .

Dosage Effects in Animal Models

Specific dosage effects of NBD-556 in animal models are not reported in the available literature. The compound has shown promise in preclinical studies for its antiviral activity .

Metabolic Pathways

Its role in inhibiting HIV-1 entry suggests it may interact with enzymes or cofactors involved in viral replication and infection processes .

Transport and Distribution

Its role as a CD4 mimetic suggests it may interact with cellular transporters or binding proteins involved in HIV-1 entry .

Subcellular Localization

The subcellular localization of NBD-556 is not explicitly documented. Given its role in interacting with the HIV-1 envelope protein gp120, it is likely to be involved in processes at the cell membrane where viral entry occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NBD-556 involves the reaction of 4-chlorophenyl isocyanate with 2,2,6,6-tetramethyl-4-piperidinol to form the corresponding urea derivative. This intermediate is then reacted with ethylenediamine to yield NBD-556 . The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of NBD-556 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification is achieved through crystallization and chromatography techniques to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

NBD-556 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of NBD-556 with modified functional groups, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

. These compounds share similar structures and mechanisms of action but differ in their binding affinities and inhibitory activities. NBD-556 is unique in its specific binding to the gp120 protein and its ability to induce conformational changes that mimic CD4 binding .

List of Similar Compounds

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-16(2)9-13(10-17(3,4)21-16)20-15(23)14(22)19-12-7-5-11(18)6-8-12/h5-8,13,21H,9-10H2,1-4H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXLQCIOURANAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364454
Record name NBD-556
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333353-44-9
Record name NBD-556
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBD-556
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
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N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
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N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
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N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
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N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
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N-(4-chlorophenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

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